molecular formula C5H10N2O2 B12343924 6-Methoxy-1,3-diazinan-4-one

6-Methoxy-1,3-diazinan-4-one

Cat. No.: B12343924
M. Wt: 130.15 g/mol
InChI Key: OERAGQNDCXCUPC-UHFFFAOYSA-N
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Description

6-Methoxy-1,3-diazinan-4-one is a heterocyclic compound featuring a six-membered diazinane ring (containing two nitrogen atoms at positions 1 and 3) with a methoxy group at position 6 and a ketone group at position 2.

Properties

Molecular Formula

C5H10N2O2

Molecular Weight

130.15 g/mol

IUPAC Name

6-methoxy-1,3-diazinan-4-one

InChI

InChI=1S/C5H10N2O2/c1-9-5-2-4(8)6-3-7-5/h5,7H,2-3H2,1H3,(H,6,8)

InChI Key

OERAGQNDCXCUPC-UHFFFAOYSA-N

Canonical SMILES

COC1CC(=O)NCN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1,3-diazinan-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of methoxyamine with a suitable diketone or ketoester, followed by cyclization to form the diazinane ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 50-100°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of 6-Methoxy-1,3-diazinan-4-one can be scaled up using continuous flow reactors. This method allows for precise control over reaction conditions, leading to higher yields and purity. The use of catalysts such as palladium or platinum complexes can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1,3-diazinan-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under mild conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

6-Methoxy-1,3-diazinan-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 6-Methoxy-1,3-diazinan-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Framework and Substituent Effects

(a) 4-Methoxy-4-methyl-6-phenyl-1,3-diazinane-2-thione
  • Structural Similarities : Shares the 1,3-diazinane backbone and a methoxy group at position 4.
  • Key Differences :
    • Substitution at position 4: Thione (C=S) group vs. ketone (C=O) in 6-Methoxy-1,3-diazinan-4-one.
    • Additional substituents: Methyl and phenyl groups at position 4 and 6, respectively.
  • Implications :
    • The thione group enhances sulfur-mediated reactivity (e.g., nucleophilic substitutions) compared to the ketone’s electrophilic character.
    • Bulkier phenyl and methyl groups may reduce solubility in polar solvents .
(b) 6-Methoxy-1,3-benzoxazol-2-one (MBOA)
  • Structural Similarities : Methoxy group at position 6 and a heterocyclic core.
  • Key Differences :
    • Benzoxazole (fused benzene-oxazole) vs. diazinane (saturated six-membered ring with two nitrogens).
    • MBOA contains a lactam (cyclic amide) group, while 6-Methoxy-1,3-diazinan-4-one has a ketone.
  • Implications :
    • Benzoxazole derivatives like MBOA exhibit bioactivity as plant defense compounds (e.g., antifungal properties), whereas diazinanes are less explored in biological contexts .
(c) 6-Methyl-1,3-diphenylpyrazolo[3,4-d]oxazin-4-one
  • Structural Similarities: Oxazinone ring system with substituents at positions 6 and 3.
  • Key Differences: Pyrazolo-oxazine fused ring vs. monocyclic diazinane. Phenyl and methyl substituents alter steric and electronic profiles.

Physicochemical and Functional Properties

Compound Molecular Formula Key Functional Groups Solubility (Predicted) Bioactivity Notes
6-Methoxy-1,3-diazinan-4-one C₅H₈N₂O₂ Methoxy, ketone, diazinane Moderate (polar solvents) Limited data; structural analogs suggest potential as intermediates in drug synthesis.
4-Methoxy-4-methyl-6-phenyl-1,3-diazinane-2-thione C₁₂H₁₆N₂OS Methoxy, thione, methyl, phenyl Low (non-polar solvents) Crystallographically characterized; used in coordination chemistry .
6-Methoxy-1,3-benzoxazol-2-one (MBOA) C₈H₇NO₃ Methoxy, benzoxazole, lactam High (aqueous media) Antifungal, insecticidal .
6-Methyl-1,3-diphenylpyrazolo[3,4-d]oxazin-4-one C₁₈H₁₅N₃O₂ Pyrazolo-oxazine, methyl, phenyl Low (organic solvents) Explored as kinase inhibitors .

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